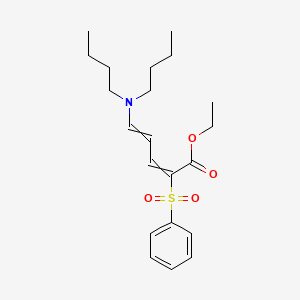

Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate

CAS No.: 798561-51-0

Cat. No.: VC16814683

Molecular Formula: C21H31NO4S

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 798561-51-0 |

|---|---|

| Molecular Formula | C21H31NO4S |

| Molecular Weight | 393.5 g/mol |

| IUPAC Name | ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate |

| Standard InChI | InChI=1S/C21H31NO4S/c1-4-7-16-22(17-8-5-2)18-12-15-20(21(23)26-6-3)27(24,25)19-13-10-9-11-14-19/h9-15,18H,4-8,16-17H2,1-3H3 |

| Standard InChI Key | LNQKPMGHWAOJKZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN(CCCC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |

Introduction

Structural Characteristics and Molecular Configuration

Molecular Architecture

The compound features a penta-2,4-dienoate backbone modified at the 2-position by a benzenesulfonyl group () and at the 5-position by a dibutylamino moiety (). The conjugated diene system (C2–C3 and C4–C5 double bonds) confers electron-rich characteristics, while the sulfonyl group introduces electron-withdrawing effects. This interplay of electronic effects governs the compound’s reactivity.

Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.5 g/mol |

| IUPAC Name | Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate |

| Canonical SMILES | CCCCN(CCCC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |

The benzenesulfonyl group enhances stability via resonance and hydrogen-bonding interactions, while the dibutylamino group contributes steric bulk, influencing regioselectivity in reactions .

Synthesis and Preparation

Stepwise Synthetic Strategy

The synthesis involves three primary stages:

-

Formation of the Penta-2,4-Dienoate Backbone:

The base structure is prepared via esterification of penta-2,4-dienoic acid with ethanol under acidic catalysis. -

Sulfonylation at C2:

The benzenesulfonyl group is introduced through nucleophilic substitution or radical-mediated sulfonylation. Typical conditions employ benzene sulfonyl chloride in the presence of a base (e.g., pyridine) in dichloromethane. -

Alkylation at C5:

The dibutylamino group is installed via alkylation of a primary amine intermediate with 1-bromobutane. Catalysts such as or enhance yield under reflux in toluene.

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Ethanol, , 80°C | 85 |

| 2 | , pyridine, , 0°C | 72 |

| 3 | 1-Bromobutane, , toluene, reflux | 68 |

Key Challenge: Steric hindrance from the dibutylamino group necessitates prolonged reaction times for complete substitution.

Chemical Properties and Reactivity

Electronic Effects and Reactivity

The compound’s conjugated diene system exhibits dual reactivity:

-

Electrophilic Additions: The electron-rich C4–C5 double bond reacts preferentially with electrophiles (e.g., bromine, maleic anhydride).

-

Cycloadditions: Participates in Diels-Alder reactions with dienophiles (e.g., , nitroalkenes) to form six-membered rings .

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Profile |

|---|---|

| Benzenesulfonyl () | Stabilizes adjacent charges; directs electrophiles to γ-position |

| Dibutylamino () | Electron-donating via resonance; enhances nucleophilicity at C5 |

Example Reaction:

Applications in Organic Synthesis

Cycloaddition Reactions

The compound serves as a diene in Diels-Alder reactions, enabling the synthesis of sulfone-containing cyclohexenes. For instance, reaction with yields sulfolene derivatives, which are precursors to sulfones used in pharmaceuticals .

Case Study: Synthesis of a Sulfolene Derivative

| Parameter | Value |

|---|---|

| Dienophile | |

| Conditions | 100°C, 12 hours, neat |

| Yield | 78% |

| Product Application | Intermediate in antitumor agents |

Electrophilic Addition Pathways

The compound undergoes halogenation at the γ-position (C5) due to the directing effect of the sulfonyl group. Bromination with in produces a dibromide adduct, which is useful in cross-coupling reactions.

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, goggles, fume hood |

| Storage | Cool, dry place away from oxidizers |

Note: The compound is labeled "For research use only," emphasizing exclusion from human or veterinary applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume